molecular formula C5H11N3O B1360064 1-(2-Aminoethyl)imidazolidin-2-one CAS No. 6281-42-1

1-(2-Aminoethyl)imidazolidin-2-one

Cat. No.: B1360064
CAS No.: 6281-42-1
M. Wt: 129.16 g/mol
InChI Key: PODSUMUEKRUDEI-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)imidazolidin-2-one is a chemical compound with the molecular formula C5H11N3O It is known for its unique structure, which includes an imidazolidinone ring substituted with an aminoethyl group

Mechanism of Action

Target of Action

1-(2-Aminoethyl)imidazolidin-2-one is a research chemical compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

The compound is used in the preparation of alkyl and aryl azides by chemoselective diazotization of primary amines with in situ-generated fluorosulfonyl azide . This suggests that it may interact with its targets through a diazotization reaction, leading to the formation of azides.

Biochemical Pathways

It is known to be involved in the synthesis of a combinatorial library of 1,2,3-triazole , indicating that it may play a role in the triazole synthesis pathway

Result of Action

As a research chemical, it is primarily used in the synthesis of other compounds , suggesting that its primary effect may be the production of these compounds.

Action Environment

The compound is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature and the presence of inert gases.

Biochemical Analysis

Biochemical Properties

1-(2-Aminoethyl)imidazolidin-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to be involved in the preparation of alkyl and aryl azides through chemoselective diazotization of primary amines . This interaction is crucial for the synthesis of a combinatorial library of 1,2,3-triazole, which has various applications in medicinal chemistry . The nature of these interactions involves the formation of stable intermediates that facilitate the desired chemical transformations.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways includes the activation or inhibition of specific signaling cascades, leading to changes in cellular responses . Additionally, this compound can alter gene expression patterns, resulting in the upregulation or downregulation of target genes . These changes in gene expression can subsequently affect cellular metabolism, leading to alterations in metabolic flux and metabolite levels.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, either inhibiting or activating their catalytic activity . This binding interaction can lead to the formation of enzyme-substrate complexes, which are essential for the compound’s biochemical effects. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in changes in the transcriptional activity of target genes, leading to alterations in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is stable under specific storage conditions, such as refrigeration . Its stability can be compromised under certain conditions, leading to degradation and loss of activity . Long-term effects of the compound on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where specific dosages are required to achieve the desired biochemical and cellular responses . At higher doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and organ damage . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways . These interactions can lead to changes in the production and utilization of metabolites, affecting overall cellular metabolism. Additionally, this compound can be metabolized by specific enzymes, resulting in the formation of metabolites that may have distinct biochemical properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s transport and distribution can influence its biochemical activity and cellular effects, as its localization within cells can determine its accessibility to target biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization signals ensure that this compound reaches its intended site of action within the cell, where it can interact with target biomolecules and exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)imidazolidin-2-one can be synthesized through several methods. One common synthetic route involves the reaction of diethylenetriamine with urea. The reaction typically proceeds under controlled conditions, often requiring heating and the presence of a catalyst to facilitate the formation of the imidazolidinone ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where diethylenetriamine and urea are reacted under optimized conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazolidinone derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone oxides, while substitution reactions can produce a variety of substituted imidazolidinones.

Scientific Research Applications

1-(2-Aminoethyl)imidazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.

Comparison with Similar Compounds

    2-Imidazolidinone: Lacks the aminoethyl substitution, making it less reactive in certain chemical reactions.

    1-(2-Hydroxyethyl)imidazolidin-2-one: Contains a hydroxyethyl group instead of an aminoethyl group, which alters its chemical properties and reactivity.

    1-(2-Chloroethyl)imidazolidin-2-one: The presence of a chloroethyl group makes it more reactive in nucleophilic substitution reactions.

Uniqueness: 1-(2-Aminoethyl)imidazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its potential biological activity make it a valuable compound in research and industrial applications .

Properties

IUPAC Name

1-(2-aminoethyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O/c6-1-3-8-4-2-7-5(8)9/h1-4,6H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODSUMUEKRUDEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044706
Record name 1-(2-Aminoethyl)imidazolidin-2-one
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Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Imidazolidinone, 1-(2-aminoethyl)-
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CAS No.

6281-42-1
Record name 1-(2-Aminoethyl)-2-imidazolidinone
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Record name N-(2-Aminoethyl)ethyleneurea
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Record name 1-(2-Aminoethyl)-2-imidazolidone
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Record name 2-Imidazolidinone, 1-(2-aminoethyl)-
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Record name 1-(2-Aminoethyl)imidazolidin-2-one
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Record name 1-(2-aminoethyl)imidazolidin-2-one
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Synthesis routes and methods

Procedure details

In a suitable reactor equipped with agitation and a reflux condenser, 465 parts by weight of urea and 798 parts by weight of diethylenetriamine were charged. The reaction mix was slowly heated to 140° C. Ammonia started to evolve at about 130° C. The temperature was slowly raised to 150° C. As the evolution of ammonia subsided, vacuum was applied and the remaining ammonia was removed. Product yield was approximately 1000 parts by weight. The product had a viscosity of 6000 cps at 25° C. and an MEQ/g of 6.5. (MEQ=milliequivalent weight). Gel phase analysis of the product showed approximately 95% purity. The product can be used as is or further purified by vacuum distillation. The major impurity is unreacted diethylenetriamine.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is the purity of 1-(2-Aminoethyl)imidazolidin-2-one emphasized in the research?

A1: The first paper emphasizes achieving a high purity of at least 98% for the synthesized this compound []. This is crucial because impurities can significantly affect the properties and performance of the final product, especially in polymer synthesis. Impurities might act as chain terminators, affecting the polymer's molecular weight and ultimately its physical and chemical properties. Therefore, a high-purity synthesis method is essential for ensuring the reliability and effectiveness of this compound in its intended applications.

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